molecular formula C8H4ClNO B1456028 2-Chloro-5-formylbenzonitrile CAS No. 1261759-41-4

2-Chloro-5-formylbenzonitrile

Cat. No.: B1456028
CAS No.: 1261759-41-4
M. Wt: 165.57 g/mol
InChI Key: YNXDZOKTZHHBLM-UHFFFAOYSA-N
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Description

2-Chloro-5-formylbenzonitrile: is an organic compound with the molecular formula C8H4ClNO . It is a yellow crystalline solid commonly used in various scientific research fields, including organic synthesis, drug discovery, and material science . The compound is known for its unique properties, making it an indispensable tool for innovative research endeavors.

Properties

IUPAC Name

2-chloro-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXDZOKTZHHBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-formylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with formylating agents under controlled conditions . Another method includes the use of 2-chlorotoluene, which undergoes ammoxidation in the presence of catalysts such as V2O5/Al2O3 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-5-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The chlorine atom can also influence the compound’s reactivity and binding affinity to target sites .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-formylbenzonitrile is unique due to its specific reactivity profile and the presence of both formyl and chloro functional groups. This combination allows for diverse chemical transformations and applications in various research fields .

Biological Activity

2-Chloro-5-formylbenzonitrile (CAS: 1261759-41-4) is an organic compound characterized by its unique structural features, including a chloro group, a formyl group, and a nitrile group attached to a benzene ring. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug discovery.

  • Molecular Formula : C8_8H4_4ClNO
  • Molecular Weight : 165.58 g/mol
  • Purity : 97% (commercially available) .

Biological Activity

Research indicates that compounds similar to this compound can exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents. The nitrile functional group is often associated with enhanced interaction with microbial enzymes.
  • Anticancer Properties : Some derivatives of benzonitriles have been investigated for their anticancer activities, particularly in targeting specific cancer cell lines. The ability to modify the compound's structure could lead to the development of novel anticancer agents.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundPotential Anticancer
2-Fluoro-5-formylbenzonitrileAntimicrobial
2-Chloro-4-fluoro-3-formylbenzeneAntioxidant

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigating the structure-activity relationship (SAR) of benzonitriles found that modifications at the 2 and 5 positions significantly enhanced anticancer activity against various tumor cell lines. Although direct studies on this compound are scarce, its structural analogs have demonstrated promising results in inhibiting tumor growth.
  • Enzyme Inhibition :
    • Research has shown that compounds containing nitrile groups can act as enzyme inhibitors by mimicking substrates or binding at active sites. This suggests that this compound could potentially inhibit specific enzymes involved in metabolic pathways, although empirical data is needed to confirm this hypothesis .
  • Biochemical Assays :
    • Preliminary assays indicate that similar compounds can serve as effective probes in biochemical assays, suggesting that this compound may also be useful in such applications. Its ability to participate in nucleophilic addition reactions allows it to engage with nucleophilic sites on biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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